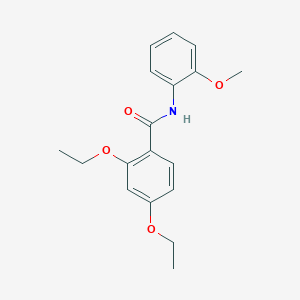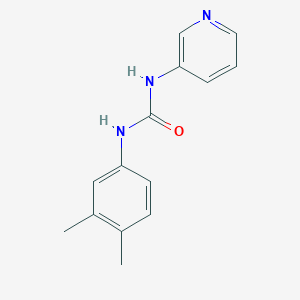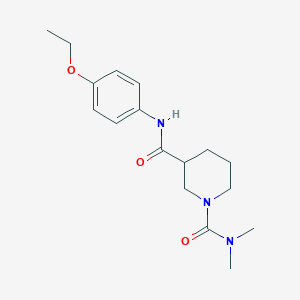
N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with ethoxyphenyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the piperidine ring.
Dimethylation: The dimethyl groups are added through a methylation reaction, often using methyl iodide or dimethyl sulfate as methylating agents.
Formation of Dicarboxamide:
Industrial Production Methods
Industrial production of N3-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions efficiently.
化学反応の分析
Types of Reactions
N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent system.
Reduction: Sodium borohydride in a solvent like ethanol or methanol.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products Formed
科学的研究の応用
N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of N3-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N~3~-(4-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
- N~3~-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,3-dicarboxamide
- N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpyrrolidine-1,3-dicarboxamide
Uniqueness
N~3~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group and the dimethylated piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
特性
IUPAC Name |
3-N-(4-ethoxyphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-4-23-15-9-7-14(8-10-15)18-16(21)13-6-5-11-20(12-13)17(22)19(2)3/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTKNVYXCJSKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-fluorobenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5282117.png)
![11-(3-chloro-5-methoxybenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5282125.png)
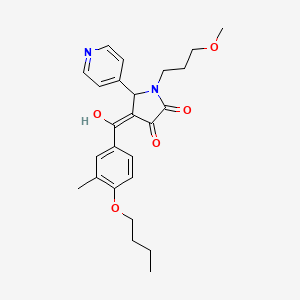
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B5282145.png)
![6-ethyl-2,5-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5282152.png)
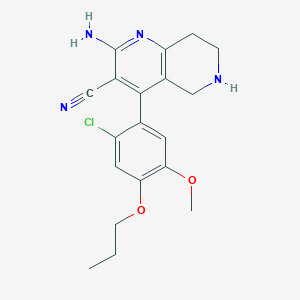
![1-methyl-1'-[1-methyl-2-(3-thienyl)ethyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5282165.png)
![1-{1-[(5-isobutyl-2-thienyl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5282168.png)
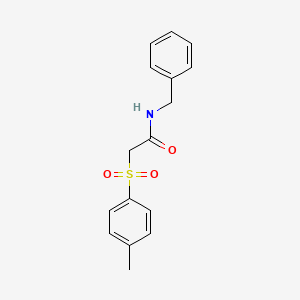
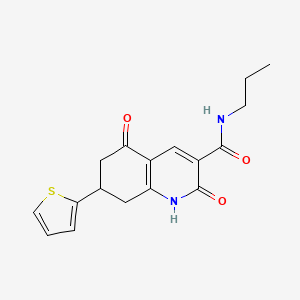
![[1-({[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}methyl)cyclobutyl]methanol hydrochloride](/img/structure/B5282190.png)
![(2-ethylpyridin-4-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5282201.png)
